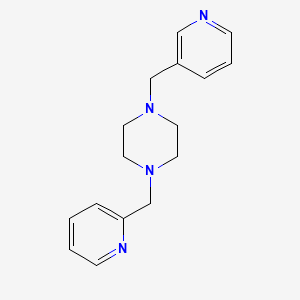![molecular formula C16H12BrIO3 B10880075 (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid](/img/structure/B10880075.png)
(2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group, bromine, and iodine atoms attached to a phenyl ring, and a propenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid typically involves multiple steps:
Bromination and Iodination: The starting material, often a phenol derivative, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the aromatic ring.
Benzyloxy Group Introduction: The hydroxyl group on the phenol is converted to a benzyloxy group through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Formation of Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety through a Heck reaction, where the substituted phenyl compound is coupled with acrylic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and the benzyloxy group may enhance binding affinity to certain biological receptors.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for high-throughput screening.
Mécanisme D'action
The mechanism by which (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group could facilitate binding to hydrophobic pockets, while the halogens might participate in halogen bonding, enhancing specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[2-(benzyloxy)-5-chloro-3-iodophenyl]prop-2-enoic acid: Similar structure but with chlorine instead of bromine.
(2E)-3-[2-(benzyloxy)-5-bromo-3-fluorophenyl]prop-2-enoic acid: Fluorine replaces iodine.
(2E)-3-[2-(benzyloxy)-5-bromo-3-methylphenyl]prop-2-enoic acid: Methyl group instead of iodine.
Uniqueness
The combination of bromine and iodine atoms in (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid is relatively rare, providing unique reactivity and potential biological activity. The presence of both halogens can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C16H12BrIO3 |
|---|---|
Poids moléculaire |
459.07 g/mol |
Nom IUPAC |
(E)-3-(5-bromo-3-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrIO3/c17-13-8-12(6-7-15(19)20)16(14(18)9-13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Clé InChI |
QCOIEHYPKHVYMV-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)/C=C/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10879999.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine](/img/structure/B10880005.png)
![4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B10880018.png)

![4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10880023.png)


![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880031.png)
![methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10880038.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880042.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10880058.png)
![5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10880066.png)
